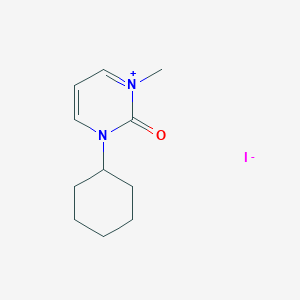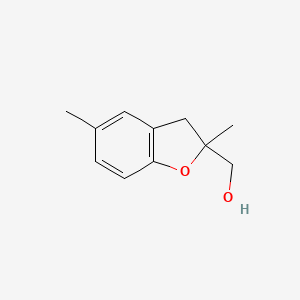
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of two methyl groups at positions 2 and 5, and a methanol group attached to the 2,3-dihydro-1-benzofuran core. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through several methods:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups by dehydration under acidic conditions.
Palladium or Platinum-Catalyzed Ring Closure: This approach utilizes palladium or platinum catalysts to facilitate the ring closure via intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Condensation of Activated Methylene: This method follows Dieckmann reaction conditions or involves ketene intermediate cyclization.
Intramolecular Friedel–Crafts Reaction: This reaction involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the benzofuran ring.
Applications De Recherche Scientifique
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core but lacks the methanol group.
Benzofuran Carbohydrazide: A derivative with significant antimicrobial activity.
Amiodarone: An antiarrhythmic agent with a benzofuran core.
Uniqueness
(2,5-Dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53839-37-5 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2,5-dimethyl-3H-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10-9(5-8)6-11(2,7-12)13-10/h3-5,12H,6-7H2,1-2H3 |
Clé InChI |
CFHFERFWTGGCBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(C2)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


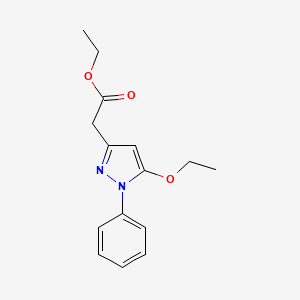
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)

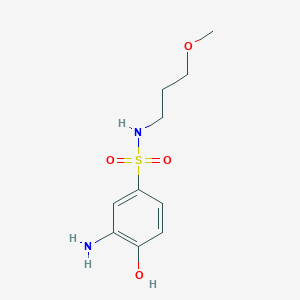
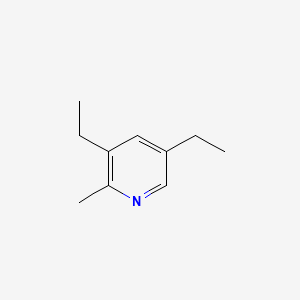
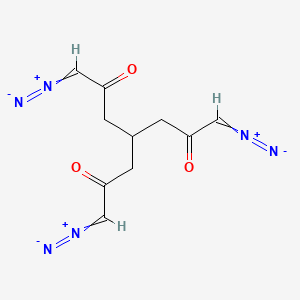
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

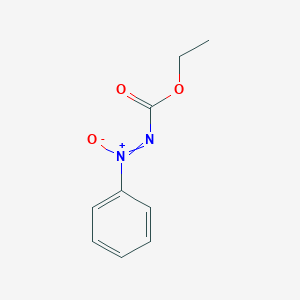


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
